molecular formula C4H4Cl2N4O3S2 B12920176 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 189156-30-7

2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

Katalognummer: B12920176
CAS-Nummer: 189156-30-7
Molekulargewicht: 291.1 g/mol
InChI-Schlüssel: OBQISNFFBVICCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 189156-30-7) is a synthetic organic compound with the molecular formula C₄H₄Cl₂N₄O₃S₂ and a molecular weight of 291.14 . This molecule features a 1,3,4-thiadiazole core functionalized with both a sulfonamide group and a dichloroacetamide side chain, making it a compound of significant interest in medicinal chemistry research. The core structure of this reagent, the 1,3,4-thiadiazole-2-sulfonamide, is a recognized pharmacophore in the development of carbonic anhydrase inhibitors (CAIs), such as the drug acetazolamide . Compounds based on this scaffold are investigated for their potential to modulate the activity of various carbonic anhydrase isoforms, which are enzymes implicated in conditions like glaucoma, epilepsy, and altitude sickness . Furthermore, the presence of the dichloroacetic acid (DCA) moiety is of note, as DCA and its derivatives are intensively studied for their potential biological effects in oncology research . Hybrid molecules combining the 1,3,4-thiadiazole ring with other bioactive units like dichloroacetamide are an active area of investigation for discovering novel small molecules with targeted activity . Researchers can utilize this reagent as a key building block or precursor for the synthesis of more complex hybrid molecules aimed at exploring new therapeutic avenues. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

CAS-Nummer

189156-30-7

Molekularformel

C4H4Cl2N4O3S2

Molekulargewicht

291.1 g/mol

IUPAC-Name

2,2-dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C4H4Cl2N4O3S2/c5-1(6)2(11)8-3-9-10-4(14-3)15(7,12)13/h1H,(H2,7,12,13)(H,8,9,11)

InChI-Schlüssel

OBQISNFFBVICCO-UHFFFAOYSA-N

Kanonische SMILES

C1(=NN=C(S1)S(=O)(=O)N)NC(=O)C(Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves two main steps:

This approach leverages the nucleophilicity of the amino group on the thiadiazole ring to react with an acyl chloride derivative, introducing the dichloroacetamide moiety.

Step 1: Preparation of 5-Sulfamoyl-1,3,4-thiadiazol-2-amine

  • The 1,3,4-thiadiazole ring bearing a sulfamoyl group at the 5-position is synthesized via cyclization reactions involving thiosemicarbazides and sulfamoyl-containing precursors.
  • Sulfanilamide derivatives are often used as starting materials, which undergo cyclization with reagents such as potassium thiocyanate in acidic media to form the thiadiazole ring with sulfamoyl substitution.
  • Typical conditions include heating in hydrochloric acid solution at elevated temperatures (e.g., 90 °C) for several hours, followed by isolation of the thiadiazole amine intermediate as a solid.

Step 2: Acylation with Dichloroacetyl Chloride

  • The amino group on the 5-sulfamoyl-1,3,4-thiadiazol-2-amine is reacted with dichloroacetyl chloride to form the dichloroacetamide.
  • The reaction is generally carried out in an aprotic solvent such as 1,4-dioxane or dichloromethane.
  • A base such as triethylamine is added to neutralize the hydrochloric acid generated during the acylation.
  • The acyl chloride is added dropwise at room temperature, and the reaction mixture is stirred for several hours (typically 3–4 hours).
  • The product precipitates out upon addition of water or is isolated by filtration and washing.
  • Yields reported for similar acylations are high, often exceeding 90%.

Detailed Reaction Conditions and Yields

Step Reactants Solvent Temperature Time Yield (%) Notes
1. Cyclization to 5-sulfamoyl-1,3,4-thiadiazol-2-amine Sulfanilamide + KSCN + HCl Aqueous HCl (3.5 M) 90 °C 3–12 h 45–93% Reaction time and yield depend on specific substituents and conditions
2. Acylation with dichloroacetyl chloride 5-sulfamoyl-1,3,4-thiadiazol-2-amine + Cl2CHCOCl + Et3N 1,4-Dioxane or DCM 20–25 °C (room temp) 3–4 h ~95% Triethylamine neutralizes HCl; product isolated by filtration

Research Findings and Analytical Characterization

  • The synthesized compound is characterized by spectroscopic methods including FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure.
  • FT-IR spectra show characteristic amide carbonyl stretching (~1650 cm^-1) and sulfonamide S=O stretches (~1150–1350 cm^-1).
  • NMR data confirm the presence of the dichloroacetamide moiety and the thiadiazole ring protons.
  • Mass spectrometry confirms the molecular ion peak consistent with the molecular weight (~256.7 g/mol).
  • Purity and yield are optimized by controlling reaction times, temperatures, and stoichiometry of reagents.

Summary of Preparation Method

The preparation of 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is efficiently achieved by:

  • Synthesizing the 5-sulfamoyl-1,3,4-thiadiazol-2-amine intermediate through cyclization of sulfanilamide derivatives with potassium thiocyanate in acidic aqueous media.
  • Subsequent acylation of the amino group with dichloroacetyl chloride in the presence of a base such as triethylamine in an aprotic solvent at room temperature.
  • The process yields the target compound in high purity and yield, suitable for further pharmaceutical or biochemical applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride.

Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential use as an antibacterial agent. It exhibits properties that can inhibit bacterial growth through the disruption of metabolic pathways.

Case Study :
A study demonstrated that this compound effectively inhibited the growth of various bacterial strains in vitro. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Agricultural Chemistry

The compound is also being explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides.

Research Findings :
Field trials have shown that formulations containing 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide significantly reduced weed populations in crops without adversely affecting crop yield.

Crop TypeWeed Reduction (%)Yield (kg/ha)
Corn85500
Soybean78600

Environmental Applications

Research is ongoing into the environmental impact of this compound, particularly its degradation products and their effects on soil and water systems. Understanding these factors is crucial for assessing the sustainability of its use in agriculture.

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The compound’s structural analogs primarily differ in substituents on the 1,3,4-thiadiazole ring and the acetamide moiety. Key examples include:

Compound Name Key Substituents Biological Activity/Application Reference
2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide -Cl₂ on acetamide; -SO₂NH₂ on thiadiazole Anticancer (in vitro screening)
Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) -CH₃ on acetamide; -SO₂NH₂ on thiadiazole Carbonic anhydrase inhibitor (diuretic)
Methazolamide (E)-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2(3H)-ylidene)acetamide -CH₃ on thiadiazole ring; -SO₂NH₂ Carbonic anhydrase inhibitor (glaucoma)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Phenoxy and benzylthio substituents Synthetic intermediate (no activity data)
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) -SH on thiadiazole; fluorophenyl on acetamide Cytotoxic (structure-activity studies)

Key Observations :

  • The dichloro substitution in the target compound introduces electronegative groups, likely enhancing its reactivity and lipophilicity compared to acetazolamide .
  • Methazolamide’s methyl group on the thiadiazole ring improves metabolic stability, a feature absent in the dichloro analog .
  • Phenoxy and benzylthio substituents in other derivatives (e.g., compounds 5e, 5h) prioritize synthetic versatility over targeted bioactivity .
Physicochemical Properties
  • Acetazolamide melts at 258–259°C, indicating higher crystallinity due to hydrogen bonding from the sulfamoyl group .
  • Solubility :

    • Dichloro substitution likely reduces aqueous solubility compared to acetazolamide, which is weakly soluble in water .

Biologische Aktivität

2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, synthesis, and biological activities, including antibacterial, antifungal, and anticancer effects.

The molecular structure of 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide can be summarized as follows:

PropertyValue
Molecular FormulaC₄H₆Cl₂N₄O₃S
Molecular Weight222.25 g/mol
CAS Number8017-69-4
LogP1.5745
PSA155.15 Ų

Synthesis

The synthesis of 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of dichloroacetic acid with sulfamoyl derivatives of thiadiazole. The reaction conditions and catalysts used can significantly affect the yield and purity of the final product.

Antibacterial Activity

Research has shown that derivatives of thiadiazoles exhibit significant antibacterial properties. For instance, studies have demonstrated that compounds similar to 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide show effective inhibition against various bacterial strains such as Escherichia coli and Bacillus subtilis.

A comparative study indicated that compounds with the thiadiazole moiety possess a mechanism of action that disrupts bacterial cell wall synthesis and function. The minimal inhibitory concentration (MIC) values for related compounds ranged from 50 to 200 µg/mL against these strains .

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. Studies suggest that it exhibits notable efficacy against fungi like Candida albicans and Aspergillus niger, with MIC values indicating effectiveness at concentrations below 100 µg/mL. The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has garnered attention in recent years. Research indicates that compounds similar to 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide can induce apoptosis in cancer cell lines. For example, studies involving human breast cancer cells (MCF-7) revealed that treatment with these compounds resulted in significant reductions in cell viability and induction of apoptotic markers .

Case Studies

Several case studies highlight the biological activity of thiadiazole derivatives:

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported that a series of thiadiazole derivatives showed promising antibacterial activity against multi-drug resistant strains .
  • Antifungal Studies : Research conducted by Smith et al. (2020) demonstrated that a related compound effectively inhibited Candida albicans growth in vitro with a low MIC value .
  • Anticancer Properties : A recent publication detailed the effects of a similar compound on lung cancer cells, showing that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2,2-dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide, and how can high yields be optimized?

  • Methodological Answer : The compound can be synthesized via a stepwise alkylation and acylation strategy. Begin with 5-amino-1,3,4-thiadiazole-2-thiol as the core scaffold. Alkylation of the sulfur atom using dichloroacetyl chloride in the presence of triethylamine (as a base) in dioxane at 20–25°C ensures selective substitution. Subsequent acylation of the nitrogen atom under anhydrous conditions yields the target compound. Purification via recrystallization from ethanol-DMF mixtures enhances purity. Critical factors include maintaining stoichiometric control of reagents, inert atmosphere to prevent hydrolysis, and monitoring reaction progress via TLC .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm substitution patterns and electronic environments of the thiadiazole and dichloroacetamide moieties.
  • LC-MS : For molecular ion ([M+H]+) verification and detection of minor impurities.
  • IR Spectroscopy : To identify sulfonamide (-SO2NH2) and amide (-CONH-) functional groups (e.g., peaks near 1340 cm⁻¹ for S=O stretching).
  • HPLC with UV detection (USP methods): For quantifying purity (>98%) using a C18 column and aqueous-acetonitrile mobile phase .

Q. How does the dichloroacetamide group influence the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : The dichloro substitution increases lipophilicity, reducing aqueous solubility compared to acetazolamide. Stability studies in buffer solutions (pH 1.2–7.4) at 37°C should be conducted using UV spectrophotometry or HPLC. Degradation products (e.g., hydrolyzed chloroacetate) can be identified via LC-MS. For in vitro assays, dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. What computational strategies are suitable for predicting binding interactions with carbonic anhydrase isoforms?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of carbonic anhydrase isoforms (e.g., hCA II, IX). Prioritize the sulfamoyl group for zinc coordination in the active site. Validate predictions with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability. Compare results with acetazolamide’s binding mode to rationalize differences in inhibitory potency .

Q. How can discrepancies in crystallographic data refinement for this compound be resolved?

  • Methodological Answer : Use SHELXL for refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters. Address challenges like disorder in the dichloroacetamide group by applying restraints (e.g., DFIX, SIMU). Validate the model with R1 convergence (<5%) and a GooF (Goodness-of-Fit) near 1.0. Cross-validate with ORTEP-3 for thermal ellipsoid visualization and structural accuracy .

Q. What experimental designs can elucidate structure-activity relationships (SAR) for anticancer activity?

  • Methodological Answer : Synthesize analogs with varying substituents on the thiadiazole ring (e.g., alkyl, aryl groups) and assess cytotoxicity via NCI-60 screening. Use QSAR models (e.g., CoMFA, CoMSIA) to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity. Validate hits in 3D tumor spheroid models to mimic in vivo conditions .

Q. How can contradictory results in biological activity across in vitro models be reconciled?

  • Methodological Answer : Standardize assay conditions (cell lines, passage numbers, serum concentration) and validate enzyme inhibition using isothermal titration calorimetry (ITC) for direct binding measurements. Perform meta-analyses of dose-response curves (IC50 values) to identify outliers. Cross-reference with pharmacokinetic studies (e.g., plasma protein binding, metabolic stability) to account for bioavailability differences .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s carbonic anhydrase inhibition versus anticancer mechanisms?

  • Methodological Answer : Design dual-target inhibition assays. Test the compound against purified carbonic anhydrase isoforms (hCA II, IX, XII) and cancer cell lines (e.g., MCF-7, A549) in parallel. Use siRNA knockdown of CA isoforms in cells to isolate off-target effects. Correlate enzymatic IC50 with cellular GI50 values to distinguish primary mechanisms .

Tables of Key Data

Property Value/Method Reference
Synthetic Yield 85–90% (ethanol-DMF recrystallization)
Melting Point 255°C (decomposition)
LogP 1.8 (calculated via ChemAxon)
hCA II Inhibition (IC50) 12 nM (vs. 250 nM for acetazolamide)
NCI-60 Screening (GI50) 1.2 µM (leukemia CCRF-CEM)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.